molecular formula C12H12FN3O3S B2793612 N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide CAS No. 1396815-61-4

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2793612
CAS No.: 1396815-61-4
M. Wt: 297.3
InChI Key: QQTFGNJUJBUVAB-UHFFFAOYSA-N
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Description

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry and pharmaceuticals. The structure of this compound includes a pyrimidine ring substituted with an ethoxy group at the 6-position and a fluorobenzenesulfonamide moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide typically involves the reaction of 6-ethoxypyrimidine with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and hydrolyzed products with hydroxyl groups replacing the ethoxy group.

Scientific Research Applications

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloropyrimidin-2-yl)-2-fluorobenzenesulfonamide
  • N-(6-methoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide
  • N-(6-ethoxypyrimidin-4-yl)-4-fluorobenzenesulfonamide

Uniqueness

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide is unique due to the presence of the ethoxy group at the 6-position of the pyrimidine ring, which can influence its chemical reactivity and biological activity. The combination of the ethoxy group and the fluorobenzenesulfonamide moiety provides distinct physicochemical properties that can be advantageous in specific applications.

Properties

IUPAC Name

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3S/c1-2-19-12-7-11(14-8-15-12)16-20(17,18)10-6-4-3-5-9(10)13/h3-8H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTFGNJUJBUVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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